molecular formula C19H18N4O5S B12216082 4-[({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzamide

4-[({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzamide

Cat. No.: B12216082
M. Wt: 414.4 g/mol
InChI Key: PIPKJWGRAIPEDP-UHFFFAOYSA-N
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Description

4-[({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3,4-dimethoxyphenyl group at position 3. The oxadiazole ring is further functionalized with a sulfanyl acetyl linker connected to a benzamide moiety. This structure combines pharmacophoric elements associated with bioactivity, including the 1,3,4-oxadiazole ring (known for antimicrobial, anti-inflammatory, and enzyme inhibitory properties) and the 3,4-dimethoxyphenyl group, which enhances lipophilicity and target binding .

Properties

Molecular Formula

C19H18N4O5S

Molecular Weight

414.4 g/mol

IUPAC Name

4-[[2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzamide

InChI

InChI=1S/C19H18N4O5S/c1-26-14-8-5-12(9-15(14)27-2)18-22-23-19(28-18)29-10-16(24)21-13-6-3-11(4-7-13)17(20)25/h3-9H,10H2,1-2H3,(H2,20,25)(H,21,24)

InChI Key

PIPKJWGRAIPEDP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)C(=O)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzamide typically involves multiple steps. One common method starts with the preparation of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with acetic anhydride to form the corresponding acetyl derivative. Finally, the acetyl derivative is coupled with 4-aminobenzamide under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

The 1,3,4-oxadiazole derivatives exhibit a broad spectrum of biological activities. The specific compound has shown promise in various areas:

  • Anticancer Activity : Research indicates that 1,3,4-oxadiazole derivatives can act as cytotoxic agents against several cancer cell lines. For instance, compounds similar to the one discussed have been reported to inhibit the proliferation of leukemia and breast cancer cells effectively. In vitro studies have demonstrated significant inhibition percentages against various cancer types, with some derivatives showing over 90% inhibition in specific assays .
  • Antimicrobial Properties : The oxadiazole moiety has been linked to antimicrobial activity. Studies have shown that derivatives can exhibit antibacterial and antifungal effects. For example, certain compounds have demonstrated efficacy against resistant strains of bacteria and fungi .
  • Antidiabetic and Anti-inflammatory Effects : Some derivatives have been evaluated for their antidiabetic potential through mechanisms involving insulin sensitization and glucose uptake enhancement. Additionally, anti-inflammatory properties have been attributed to these compounds due to their ability to inhibit pro-inflammatory cytokines .

Case Studies

Several notable case studies highlight the effectiveness of 1,3,4-oxadiazole derivatives:

  • Anticancer Studies : A study conducted by Abdel K. Mansour et al. synthesized new oxadiazole derivatives that were tested against various cancer cell lines. One compound showed significant potency against leukemia cell lines with an IC50 value indicating effective cytotoxicity at low concentrations .
  • Antimicrobial Research : Another research effort focused on synthesizing oxadiazole derivatives with enhanced antimicrobial properties. These compounds were tested against multiple bacterial strains, demonstrating superior activity compared to traditional antibiotics .
  • Anti-inflammatory Applications : Research investigating the anti-inflammatory effects of oxadiazoles revealed that specific derivatives could significantly reduce inflammation markers in vitro and in vivo models of inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-[({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and reported bioactivities:

Compound Name Structural Features Biological Activity References
4-[({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzamide - 3,4-Dimethoxyphenyl on oxadiazole
- Sulfanyl acetyl linker
- Benzamide terminus
Not directly reported; inferred from analogs
LMM5
(4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)
- 4-Methoxyphenylmethyl on oxadiazole
- Sulfamoyl benzamide
Antifungal activity against C. albicans; thioredoxin reductase inhibition
LMM11
(4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
- Furan-2-yl on oxadiazole
- Cyclohexyl sulfamoyl benzamide
Antifungal activity against C. albicans; synergistic with fluconazole
CDD-934506
(2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide)
- 4-Methoxyphenyl on oxadiazole
- Nitrophenyl acetamide
Antimycobacterial activity (targeting M. tuberculosis L-alanine dehydrogenase)
4i
(3-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-phenoxyphenyl)propan-1-one)
- 3,4-Dimethoxyphenyl on oxadiazole
- Propanone-phenoxyphenyl
Anti-inflammatory activity (62.50% inhibition in carrageenan-induced edema model)
N-Phenyl-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides - 3,4,5-Trimethoxyphenyl on oxadiazole
- Varied N-phenyl acetamide
Broad-spectrum antimicrobial activity (bacterial and fungal pathogens)
2,3-Dimethylphenyl {[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate - 3,4-Dimethoxyphenyl on oxadiazole
- Ester-linked 2,3-dimethylphenyl
Synthetic intermediate; activity not reported

Key Structural and Functional Insights

1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is a critical pharmacophore. Its electron-deficient nature facilitates π-π stacking and hydrogen bonding with biological targets. Derivatives with 3,4-dimethoxyphenyl substitutions (e.g., the target compound and 4i) exhibit enhanced anti-inflammatory activity compared to analogs with single methoxy or non-aromatic groups . In contrast, 4-methoxyphenyl (LMM5) and furan-2-yl (LMM11) substitutions correlate with antifungal activity, likely due to increased membrane permeability or thioredoxin reductase inhibition .

Sulfanyl Acetyl Linker

The sulfanyl acetyl group (–S–CH2–CO–) enhances solubility and provides a flexible spacer for target binding. In CDD-934506 , this linker connects the oxadiazole to a nitrophenyl acetamide group, contributing to its antimycobacterial activity by interacting with NADH-binding pockets in M. tuberculosis enzymes .

Terminal Functional Groups

  • Benzamide : Present in the target compound and LMM5/LMM11, benzamide derivatives exhibit varied bioactivity depending on substituents. LMM5’s sulfamoyl benzamide group likely enhances antifungal potency through sulfonamide-mediated enzyme inhibition .
  • Acetamide/Propanone: Acetamide-terminated compounds (e.g., CDD-934506) show target specificity for bacterial enzymes, while propanone derivatives (e.g., 4i) are effective in anti-inflammatory models due to cyclooxygenase (COX) inhibition .

Biological Activity

4-[({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzamide is a compound that combines a benzamide structure with a 1,3,4-oxadiazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C16H15N3O4S\text{C}_{16}\text{H}_{15}\text{N}_{3}\text{O}_{4}\text{S}
  • Molecular Weight : 297.31 g/mol
  • CAS Number : 1775439-98-9

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit diverse biological activities. The mechanism often involves inhibition of specific enzymes or pathways crucial for cell proliferation and survival. For instance, oxadiazole derivatives have been shown to inhibit monoamine oxidase (MAO), which plays a significant role in neurotransmitter metabolism and is a target in treating neurodegenerative diseases like Parkinson's disease .

Anticancer Properties

  • Inhibition of Cancer Cell Proliferation :
    • Studies have demonstrated that 1,3,4-oxadiazole derivatives can inhibit various cancer cell lines by targeting enzymes such as thymidylate synthase and histone deacetylases (HDAC) .
    • A specific study noted that derivatives similar to the compound showed significant cytotoxicity against A431 cells with IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Mechanism-Based Approaches :
    • The compound's structure allows it to act as a hybrid molecule that can interact with multiple biological targets. This multi-target approach can lead to enhanced efficacy against tumors resistant to conventional therapies .

Neuropharmacological Activity

The inhibition of MAO-B by oxadiazole derivatives suggests potential applications in treating neurodegenerative disorders. Compounds similar to 4-[({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]benzamide have shown nanomolar potencies in inhibiting MAO-B, indicating their promise as therapeutic agents for conditions like Parkinson's disease .

Case Studies and Research Findings

StudyFocusFindings
Anticancer activityDemonstrated significant inhibition of cancer cell lines via multiple mechanisms including HDAC inhibition.
NeuropharmacologyIdentified potent MAO-B inhibition with implications for neurodegenerative disease treatment.
Structure-Activity Relationship (SAR)Highlighted the importance of specific substitutions on the oxadiazole ring for enhanced biological activity.

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